![molecular formula C17H19NO B040103 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline CAS No. 113915-67-6](/img/structure/B40103.png)
4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline
描述
4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent dye that has been used extensively as a vital stain for various biological applications.
科学研究应用
4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline has been widely used as a vital stain for various biological applications. It has been used to stain mitochondria, endoplasmic reticulum, and Golgi apparatus in live cells. 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline has also been used as a marker for lipid droplets and lysosomes. Its high fluorescent intensity and photostability make it an ideal candidate for live-cell imaging studies. Additionally, 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline has been used as a pH sensor due to its pH-dependent fluorescence properties.
作用机制
The mechanism of action of 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline is not fully understood. It is believed that 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline interacts with the hydrophobic regions of biological membranes, which leads to its accumulation in specific organelles. The fluorescence emission of 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline is influenced by the polarity and viscosity of the surrounding environment. Therefore, changes in the microenvironment of 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline can be detected by changes in its fluorescence emission.
Biochemical and Physiological Effects:
4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline has been shown to have low toxicity and does not affect cell viability at concentrations used for staining. However, it is important to note that 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline can potentially interfere with cellular processes if used at high concentrations. Therefore, it is essential to optimize the staining conditions to minimize any potential effects on cellular processes.
实验室实验的优点和局限性
The advantages of 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline include its high fluorescent intensity, photostability, and pH-dependent fluorescence properties. 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline is also compatible with a wide range of biological samples, including live cells and tissues. However, one limitation of 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline is that it is not suitable for long-term imaging studies due to its potential toxicity at high concentrations. Additionally, 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline can potentially interfere with cellular processes if used at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the use of 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline in scientific research. One potential application is as a biosensor for the detection of specific molecules in biological samples. 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline can be modified to bind to specific molecules, which would lead to changes in its fluorescence emission upon binding. Additionally, 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline can be used for the development of new imaging techniques for the study of cellular processes in live cells and tissues. Overall, 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline has significant potential for use in a wide range of biological applications, and further research is needed to fully explore its capabilities.
In conclusion, 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline is a highly fluorescent dye that has gained significant attention in scientific research due to its unique properties. It has been used extensively as a vital stain for various biological applications and has potential for use in the development of new imaging techniques and biosensors. While 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline has several advantages, it is important to optimize the staining conditions to minimize any potential effects on cellular processes. Further research is needed to fully explore the capabilities of 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline and its potential applications in scientific research.
属性
CAS 编号 |
113915-67-6 |
|---|---|
产品名称 |
4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline |
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC 名称 |
4-[1-(4-methoxyphenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H19NO/c1-13(15-7-11-17(19-4)12-8-15)14-5-9-16(10-6-14)18(2)3/h5-12H,1H2,2-4H3 |
InChI 键 |
SDTABIJOGIPHOY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC |
同义词 |
4-[1-(4-Methoxyphenyl)vinyl]-N,N-dimethylaniline |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)
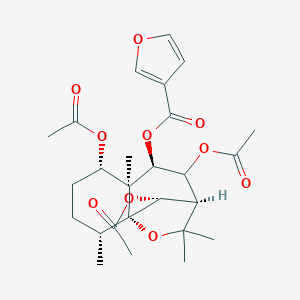
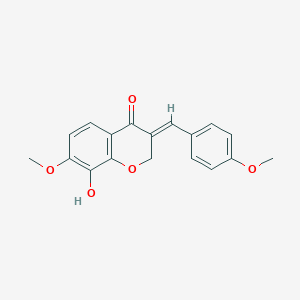

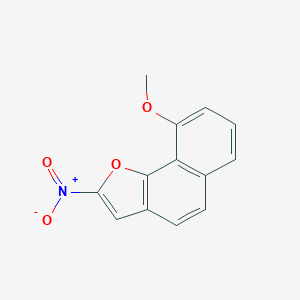
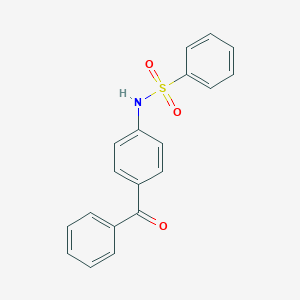
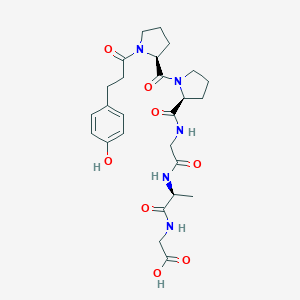
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)

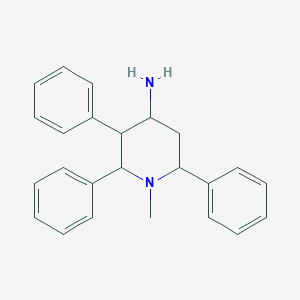



![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)